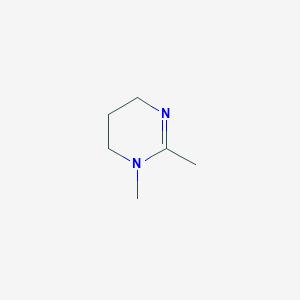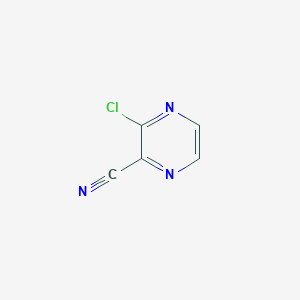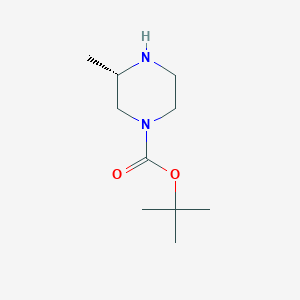
1,2-二甲基-1,4,5,6-四氢嘧啶
描述
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
科学研究应用
合成和生化活性
1,2-二甲基-1,4,5,6-四氢嘧啶衍生物展示了广泛的生化活性。一项研究展示了一些取代四氢嘧啶衍生物的合成、表征以及体外抗炎活性。这些化合物表现出强大的体外抗炎活性,暗示了它们在设计抗炎药物前导化合物方面的潜力(Gondkar, Deshmukh, & Chaudhari, 2013)。
遗传和环境相互作用
四氢嘧啶的衍生物赤霉酸是一种兼容性溶质,被耐盐和耐盐微生物积累,以防止高盐环境中的渗透压应激。它在科学研究、化妆品和医学领域有应用。对耐盐甲烷氧化菌中赤霉酸生物合成的基因和酶的研究有助于更好地理解其生物合成机制,并有助于其生产者的代谢工程(Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011)。
互变异构和分子相互作用
核酸碱基的互变异构,包括嘧啶衍生物,具有重要的生物学意义。对互变平衡的研究以及分子相互作用对这些平衡的影响,可以揭示遗传物质的稳定性以及自发突变的潜力,这对于理解遗传稳定性和遗传疾病机制至关重要(Person et al., 1989)。
DNA修复机制
1,2-二甲基-1,4,5,6-四氢嘧啶衍生物参与核苷酸切除修复(NER)途径,该途径识别和修复DNA中扭曲螺旋的损伤,如紫外诱导的光产物。了解这些衍生物在NER中的作用可以增进我们对细胞对DNA损伤的反应以及遗传不稳定性和癌变机制的认识(Costa et al., 2003)。
安全和危害
When handling 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. It is also advised to obtain special instructions before use and provide appropriate exhaust ventilation at places where dust is formed .
作用机制
Target of Action
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is primarily used as a reagent in the synthesis of pyrantel derivatives . Pyrantel is an anthelmintic agent that acts as an agonist at nicotinic acetylcholine receptors (nAChRs) in nematodes, causing spastic paralysis of the parasites .
Mode of Action
The compound interacts with its targets, the nAChRs, by mimicking the action of acetylcholine, a neurotransmitter. This leads to an influx of cations, causing depolarization of the nematode muscle membrane and subsequent spastic paralysis .
Biochemical Pathways
The affected pathway is the cholinergic system of nematodes. The spastic paralysis induced by the compound disrupts the normal functioning of the parasites, leading to their expulsion from the host organism .
Pharmacokinetics
Pyrantel is poorly absorbed from the gastrointestinal tract, which is beneficial for its function as an anthelmintic as it allows the drug to act directly on intestinal parasites .
Result of Action
The molecular effect of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is the induction of spastic paralysis in nematodes. On a cellular level, this is achieved through the depolarization of the nematode muscle membrane .
生化分析
Biochemical Properties
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of pyrantel derivatives, which have nematocidal activity . The compound’s interaction with enzymes involved in terpenoid cyclization is crucial for the preparation of hapten antibodies . These interactions highlight the compound’s importance in biochemical processes.
Cellular Effects
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses, while its influence on gene expression can alter the production of specific proteins . Additionally, 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine affects cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific enzymes and proteins, modulating their activity . This binding can result in the inhibition or activation of enzymes, leading to changes in biochemical pathways. Additionally, 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is relatively stable under ambient conditions . Its degradation products can have different biochemical properties, which may affect cellular processes over time . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects are observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound’s influence on metabolic flux and metabolite levels can affect overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can influence its overall effects on cellular function . Understanding the transport and distribution mechanisms of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is important for optimizing its use in biochemical applications .
Subcellular Localization
1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects . Understanding the subcellular localization of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications .
属性
IUPAC Name |
1,2-dimethyl-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6-7-4-3-5-8(6)2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDWWDZLRKHULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063382 | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4271-96-9 | |
| Record name | 1,4,5,6-Tetrahydro-1,2-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004271969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine, 1,4,5,6-tetrahydro-1,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,5,6-tetrahydro-1,2-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIMIDINE, 1,4,5,6-TETRAHYDRO-1,2-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4M3LG4PSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine react differently with aroyl chlorides compared to its 2-Methyl analogue?
A: While both 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine and 2-Methyl-1,4,5,6-tetrahydropyrimidine can react with aroyl chlorides in the presence of triethylamine, their reactivities differ significantly. 2-Methyl-1,4,5,6-tetrahydropyrimidine forms stable N,N'-diaroyl cyclic ketene N,N-acetals upon reacting with two equivalents of aroyl chloride [, ]. These acetals are inert to further reaction with aroyl chlorides, and no carbon-carbon bond formation is observed. In contrast, 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine reacts with three equivalents of aroyl chloride under the same conditions to yield N-aroyl N'-methyl β,β-dioxo cyclic ketene N,N'-acetals [, ]. This reaction involves the formation of two carbon-carbon bonds, showcasing the distinct reactivity of the 1,2-dimethylated compound.
Q2: What unexpected products were observed when reacting 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine with salicylaldehydes in the presence of sulfur?
A: Instead of the anticipated C-thioacylated products, reacting 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine with salicylaldehydes in the presence of sulfur yields betaines []. This anomalous reaction pathway was confirmed through X-ray diffraction analysis of the product obtained from 3,5-dichlorosalicylaldehyde, showcasing the unique reactivity of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine under these conditions [].
Q3: What are some potential applications of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine derivatives in materials science?
A: Quaternary salts derived from 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine have shown promise as electrolytes in electrochemical applications [, ]. Specifically, they have been incorporated into electrolytic solutions for electrolytic capacitors and electrochromic display elements [, ]. These solutions demonstrate excellent thermal stability and high specific conductivity, while also exhibiting minimal corrosiveness towards metals, resins, and rubbers [, ]. This highlights the potential of 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine derivatives for developing stable and high-performance electrochemical devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















